(R,S)-Nornicotine-d4
Overview
Description
2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine: is a structurally unique pyridine derivative. Pyridine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine involves multiple steps, including the deuteration of specific positions on the pyridine ring. The reaction conditions typically require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to achieve high yields and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the pyrrolidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in deuterium labeling studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, potentially leading to unique biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine: can be compared with other pyridine derivatives and deuterated compounds.
Pyridine Derivatives: These include compounds like 2,3,4,6-Tetramethylpyridine and 2,3,4,6-Tetrafluoropyridine, which have different substituents on the pyridine ring.
Deuterated Compounds: Examples include deuterated benzene and deuterated toluene, which have deuterium atoms replacing hydrogen atoms
Uniqueness: The uniqueness of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine lies in its specific deuteration pattern and the presence of the pyrrolidine moiety. This combination can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-DNZPNURCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478556 | |
Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-18-3 | |
Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66148-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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